Divinyl dodecanedioate
Description
Contextualization within Ester Chemistry and Polymer Science
Divinyl dodecanedioate (B1236620) is a chemical compound classified as a divinyl ester. Structurally, it is the ester formed from dodecanedioic acid, a 12-carbon dicarboxylic acid, and two vinyl alcohol groups. In the broader field of ester chemistry, divinyl esters represent a unique class of reagents. They are considered "activated" esters because the vinyl group is a good leaving group. This activation is due to the tautomerization of the resulting vinyl alcohol into acetaldehyde (B116499), which drives chemical reactions, such as polymerizations, toward completion, making them effectively irreversible. semanticscholar.org
Within polymer science, a multidisciplinary field focused on the synthesis, structure, and properties of large molecules (polymers) built from repeating subunits (monomers), divinyl dodecanedioate serves as a key monomer. flinders.edu.auslideshare.net Monomers like this compound are crucial for creating polyesters, a major class of polymers. semanticscholar.orgresearchgate.net These polyesters can be synthesized under mild conditions using either chemical or enzymatic catalysts. semanticscholar.org The use of divinyl esters in polymerization is advantageous compared to traditional methods that use dicarboxylic acids or their simple alkyl esters, as the latter often produce by-products like water or methanol (B129727) that can limit the reaction. researchgate.net
Academic Significance and Research Trajectories of Divinyl Esters
Divinyl esters, including this compound, are highly attractive monomers in academic and industrial research for several reasons. They are pivotal in the synthesis of polyesters under mild reaction conditions. semanticscholar.org The irreversible nature of the acyl transfer reaction they participate in makes them highly efficient for creating polymers. semanticscholar.org Research has demonstrated their utility in both chemical and enzymatic polymerization processes. semanticscholar.orgresearchgate.net
A significant research trajectory involves the use of lipases, a type of enzyme, to catalyze polymerization. researchgate.netresearchgate.net For instance, immobilized lipase (B570770) from Candida antarctica (often known as Novozym 435) has been effectively used to synthesize polyesters from divinyl esters and polyols like glycerol. researchgate.net This enzymatic approach is noted for its high regioselectivity, allowing for the creation of precisely structured polymers that are difficult to achieve through conventional chemical methods. researchgate.net
Specifically, this compound has been employed in chemo-enzymatic synthesis as an acyl donor. nih.gov In one study, it was used with Novozym 435 for the selective acylation of silybin (B1146174) to produce silybin dimers. nih.gov Interestingly, divinyl esters with shorter aliphatic chains (from succinic, glutaric, and adipic acids) were ineffective in this specific reaction, highlighting the importance of the long C12 chain of this compound for accommodating the sterically demanding silybin molecule. nih.gov Divinyl esters are also considered valuable for preparing low-toxicity biomaterials through processes like photopolymerization. semanticscholar.org
Overview of Current Research Gaps and Future Directions for this compound
Despite their utility, the widespread application of divinyl esters, including this compound, is hampered by significant challenges in their synthesis. semanticscholar.org A major research gap is the lack of efficient, general, and high-yield laboratory-scale methods for their preparation. semanticscholar.org Many described syntheses result in low yields, which limits the development and use of these monomers in polymer chemistry. semanticscholar.org
One common method for synthesizing this compound is the transvinylation of dodecanedioic acid with vinyl acetate (B1210297), often using a palladium-based catalyst. semanticscholar.orgresearchgate.net A key problem identified in this process is the rapid deactivation of the catalyst, which leads to low conversion rates into the final divinyl ester product. semanticscholar.orgresearchgate.net
Future research is therefore directed at overcoming these synthetic hurdles. One successful approach has been the use of successive additions of the palladium catalyst to the reaction mixture. Research has shown that using three sequential additions of palladium(II) acetate can significantly improve the outcome, yielding pure this compound with a 65% yield. semanticscholar.orgresearchgate.net Another promising avenue is the use of microwave activation, which can accelerate the reaction and reduce the impact of catalyst deactivation. semanticscholar.org Developing more robust and active catalysts, such as novel ruthenium or iridium complexes, is another active area of investigation to make the synthesis of divinyl esters more efficient and economically viable. researchgate.netresearchgate.net
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₂₆O₄ chemspider.com |
| Parent Acid | Dodecanedioic acid nih.gov |
| Monomer Type | Divinyl Ester semanticscholar.org |
Table 2: Research Findings on the Synthesis of this compound
| Synthesis Method | Catalyst | Key Finding | Isolated Yield | Reference |
| Transvinylation | Palladium(II) acetate - Pd(OAc)₂ (single addition) | Rapid deactivation of the catalyst leads to low conversion to the diester. | Low | researchgate.net, semanticscholar.org |
| Transvinylation | Palladium(II) acetate - Pd(OAc)₂ (successive additions) | Successive addition of the catalyst overcomes deactivation issues. | ~65% | researchgate.net, semanticscholar.org |
| Transvinylation | [Pyridine]₂·Pd(OAc)₂ | Showed better results than other catalysts in a single addition but still resulted in an accumulation of the monovinyl intermediate. | Not specified for diester | semanticscholar.org |
| Transvinylation | Mercury(II) acetate | Used as a catalyst in the presence of vinyl acetate for synthesis prior to enzymatic reactions. | Not specified | nih.gov |
Table of Mentioned Chemical Compounds
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H26O4 |
|---|---|
Molecular Weight |
282.37 g/mol |
IUPAC Name |
bis(ethenyl) dodecanedioate |
InChI |
InChI=1S/C16H26O4/c1-3-19-15(17)13-11-9-7-5-6-8-10-12-14-16(18)20-4-2/h3-4H,1-2,5-14H2 |
InChI Key |
PCKNLONUEZRMLN-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)CCCCCCCCCCC(=O)OC=C |
Origin of Product |
United States |
Synthesis Methodologies of Divinyl Dodecanedioate
Catalytic Transvinylation Processes
Catalytic transvinylation stands as the most prevalent method for producing divinyl dodecanedioate (B1236620). This process typically involves the reaction of dodecanedioic acid with a vinyl group donor, most commonly vinyl acetate (B1210297), in the presence of a suitable catalyst. The equilibrium nature of the reaction often necessitates strategic approaches to drive the reaction towards the desired divinyl ester product.
Palladium-Catalyzed Transvinylation Systems
Palladium complexes have been extensively studied and are effective catalysts for the transvinylation of dicarboxylic acids. The most commonly employed catalyst is palladium(II) acetate.
The synthesis of divinyl dodecanedioate from dodecanedioic acid and vinyl acetate using a palladium catalyst proceeds through a two-step consecutive reaction pathway. In the first step, one of the carboxylic acid groups reacts to form the monovinyl dodecanedioate intermediate. Subsequently, the second carboxylic acid group reacts to yield the final product, this compound.
A significant challenge in this process is the deactivation of the palladium catalyst during the reaction. tum.de This deactivation is often attributed to the reduction of Pd(II) to metallic palladium, which is catalytically inactive for this transformation. This catalyst instability necessitates specific strategies to achieve high yields of the divinyl ester. researchgate.net
The proposed catalytic mechanism for palladium-catalyzed transvinylation involves the formation of a π-complex between the palladium catalyst and vinyl acetate. This is followed by a nucleophilic attack of the carboxylic acid, leading to the formation of a palladium-σ-complex. The final step is a β-acetate elimination, which releases the vinyl ester product and regenerates the palladium catalyst. researchgate.net
Due to the rapid deactivation of the palladium catalyst, a single addition of the catalyst often results in low conversion to the divinyl ester. tum.de To overcome this limitation, a protocol of successive additions of the palladium catalyst has been developed and proven to be highly effective.
In a typical procedure for the synthesis of this compound, palladium(II) acetate is added in portions throughout the course of the reaction. This strategy maintains a sufficient concentration of the active catalytic species, thereby driving the reaction towards the formation of the divinyl ester. tum.de Research has demonstrated that by employing three successive additions of palladium(II) acetate, a yield of 65% of pure isolated this compound can be achieved. tum.de
A study on the synthesis of this compound highlighted the molar distribution of the reactants and products after successive catalyst additions. After the third addition, the molar distribution was found to be 18% dodecanedioic acid, 10% monovinyl dodecanedioate, and 72% this compound. By selectively removing the unreacted dodecanedioic acid after the first run, a 72% conversion from the initial diacid can be achieved with a purity of 88% for the this compound, with the main impurity being the monovinyl intermediate. semanticscholar.org
Table 1: Molar Distribution After Three Successive Additions of Palladium(II) Acetate in the Synthesis of this compound
| Compound | Molar Percentage |
| Dodecanedioic Acid | 18% |
| Monovinyl Dodecanedioate | 10% |
| This compound | 72% |
This table illustrates the typical molar distribution of the reaction mixture after three successive additions of the palladium catalyst, demonstrating the effectiveness of this protocol in maximizing the yield of the desired divinyl ester.
The efficiency of palladium-catalyzed transvinylation can be significantly influenced by the presence of ligands. Ligands can stabilize the palladium center, thereby preventing its deactivation and enhancing the catalytic activity.
For the synthesis of divinyl esters from dicarboxylic acids, pyridine-based ligands have shown promising results. The use of a pre-formed catalyst, [pyridine]₂•Pd(OAc)₂, has been reported to yield good results in the transvinylation of dicarboxylic acids. tum.de The pyridine (B92270) ligands are thought to stabilize the palladium(II) species, thus mitigating the reduction to inactive palladium metal. While a single addition of even the ligated catalyst may still lead to incomplete conversion due to eventual deactivation, it represents an improvement over using palladium(II) acetate alone. The addition of a strong acid has also been shown to increase the transvinylation activity of pyridine-complexed palladium catalysts. nih.gov
Alternative Transition Metal Catalysts for Divinyl Esterification
To address the issue of catalyst deactivation observed with palladium systems, researchers have explored other transition metal catalysts for the transvinylation of dicarboxylic acids.
Ruthenium complexes have been proposed as a viable alternative to palladium catalysts for transvinylation reactions. tum.de The primary advantage of ruthenium catalysts is their reported higher stability under the reaction conditions, which can lead to a reduction in the required catalyst loading and potentially circumvent the need for multiple additions. A reaction mechanism for transvinylation promoted by a ruthenium catalyst has been proposed. tum.deresearchgate.net
While the use of ruthenium catalysts for the transvinylation of various carboxylic acids is documented, specific and detailed research findings on the synthesis of this compound using ruthenium-based systems are not extensively reported in the available literature. However, the general success of ruthenium catalysts in transvinylation suggests their potential applicability for the synthesis of this compound. For instance, triruthenium dodecacarbonyl has been investigated for the transvinylation of isophthalic acid, another dicarboxylic acid. semanticscholar.org These studies indicate that ruthenium catalysts could be a promising area for future research in optimizing the synthesis of this compound.
Advanced Process Activation Strategies
To improve reaction efficiency and yield, advanced activation strategies have been applied to the synthesis of this compound.
Microwave activation has been identified as a highly effective technique for accelerating the transvinylation reaction. semanticscholar.orgunivie.ac.at The application of microwave heating significantly reduces reaction times and can mitigate the deactivation of the catalyst, which is a common issue with systems like palladium(II) acetate. researchgate.netsemanticscholar.org In the synthesis of this compound, this method facilitates a more efficient conversion of the dodecanedioic acid precursor. smolecule.com While in some cases, such as with isophthalic acid, microwave heating increased reactant conversion without improving the final divinyl ester yield, its application in the synthesis of this compound has been shown to be beneficial. researchgate.net
Table 1: Microwave-Assisted Synthesis Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Palladium Acetate | smolecule.com |
| Solvent | Dimethylformamide | smolecule.com |
| Temperature | 60°C | smolecule.com |
This approach helps to minimize the effects of catalyst deactivation, which is a critical factor in optimizing the synthesis of divinyl esters. smolecule.com
Enzymatic Synthesis Approaches for this compound and Related Esters
Enzymatic methods offer a green alternative to traditional chemical catalysis, operating under mild conditions with high selectivity.
Lipase-Mediated Esterification from Dodecanedioic Acid Precursors
Lipases are increasingly utilized as biocatalysts for ester synthesis due to their biodegradability, high selectivity, and effectiveness under mild reaction conditions. researchgate.net While direct enzymatic synthesis of this compound is not widely documented, its precursor, dodecanedioic acid, has been successfully used in lipase-catalyzed reactions to form related esters and polyesters. nih.gov
Specifically, immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) has been employed for the polyesterification of 1,12-dodecanedioic acid. nih.gov This demonstrates the viability of dodecanedioic acid as a substrate for lipase-mediated esterification. nih.gov Lipase-catalyzed reactions, including esterification and transesterification, are pivotal in the food and pharmaceutical industries for producing various ester compounds. researchgate.netnih.gov The principles established in these related syntheses suggest a strong potential for developing a direct lipase-mediated pathway for this compound.
Optimization of Enzymatic Reaction Parameters
The enzymatic synthesis of this compound represents a significant advancement in green chemistry, offering a sustainable alternative to traditional chemical methods. The efficiency and success of this biocatalytic process are highly dependent on the careful optimization of several key reaction parameters. These include the selection of an appropriate enzyme and its concentration, the molar ratio of the substrates, and the effective removal of byproducts to drive the reaction toward completion.
The choice of enzyme is paramount in the synthesis of this compound. Candida antarctica Lipase B (CALB) is one of the most effective and widely utilized biocatalysts for esterification and polymerization reactions due to its high catalytic activity and stability. rsc.orgnih.goviaea.org A commercially available and extensively used form of this enzyme is Novozym 435, where CALB is immobilized on a macroporous acrylic resin. rsc.org This immobilization enhances the enzyme's stability and facilitates its reuse, making it a cost-effective option for industrial applications. researchgate.net
The concentration of the enzyme in the reaction mixture directly influences the rate of synthesis. A higher concentration of the biocatalyst provides more active sites for the reaction, leading to an increased conversion of substrates to the final product within a given timeframe. For instance, in the enzymatic synthesis of benzyl (B1604629) benzoate, increasing the concentration of Novozym 435 from 2.5% to 10% by weight resulted in a significant increase in product conversion. biointerfaceresearch.com This principle holds true for the synthesis of this compound, where optimizing the enzyme load is a critical step to maximize yield and reaction efficiency.
| Enzyme Concentration (% by weight) | Relative Conversion Rate | Reference |
|---|---|---|
| 2.5 | Low | biointerfaceresearch.com |
| 5.0 | Medium | biointerfaceresearch.com |
| 7.5 | High | biointerfaceresearch.com |
| 10.0 | Very High | biointerfaceresearch.com |
The stoichiometry of the reactants, specifically the molar ratio between the dicarboxylic acid (dodecanedioic acid) and the vinyl group donor (such as vinyl acetate), is a critical factor that governs the reaction equilibrium and product distribution. nih.gov For the synthesis of a diester like this compound, a stoichiometric molar ratio of 2:1 of the acyl donor to the diacid is theoretically required.
| Parameter | Condition | Objective | Reference |
|---|---|---|---|
| Substrate Molar Ratio (Acid:Alcohol) | 2:1 (Stoichiometric) | Baseline for diester synthesis | nih.gov |
| Substrate Molar Ratio (Acid:Alcohol) | >2:1 (Excess Acid) | Improve productivity and drive equilibrium | mdpi.com |
Molecular sieves are crystalline, microporous materials that can selectively adsorb small molecules like water. researchgate.net In the context of biocatalysis, the addition of molecular sieves (such as 3 Å or 4 Å) to the reaction vessel serves as an effective in-situ water removal strategy. doi.org By trapping water molecules, molecular sieves prevent enzyme inhibition and shift the reaction equilibrium towards the synthesis of the ester product, thereby enhancing the conversion rate and final yield of this compound. doi.org
Strategies for Selectivity Control and Purity Enhancement
Achieving high selectivity for this compound over its monovinyl intermediate, followed by effective purification, is essential for obtaining a product suitable for high-performance applications.
The synthesis of this compound from dodecanedioic acid proceeds through a two-step consecutive reaction, with monovinyl dodecanedioate as the intermediate. smolecule.comresearchgate.net A common challenge in this process is that the rate of the first reaction (formation of the monovinyl ester) is significantly higher than the rate of the second reaction (conversion of the monovinyl to the divinyl ester). smolecule.com This kinetic difference often leads to an accumulation of the monovinyl intermediate, resulting in low yields of the desired divinyl product. smolecule.com
To overcome this limitation, a "successive catalyst addition" technique has been proven effective. smolecule.comresearchgate.net This strategy involves adding fresh portions of the catalyst at specific intervals throughout the reaction. Each addition helps to maintain sufficient catalytic activity to drive the slower second step towards completion. This method significantly improves the conversion of the monovinyl intermediate, thereby increasing the selectivity for this compound. researchgate.net For example, after an initial run, the molar ratio of monovinyl to this compound might be 3:7, but with two successive additions of fresh catalyst, this ratio can be improved to 1:9, indicating an almost complete conversion to the divinyl product. researchgate.net
| Experiment Stage | Monovinyl Ester / this compound Molar Ratio | Reference |
|---|---|---|
| Initial Run (First Catalyst Portion) | 3:7 | researchgate.net |
| After First Additional Catalyst Portion | >1:6 | researchgate.net |
| After Second Additional Catalyst Portion | 1:9 | researchgate.net |
Following the synthesis, a robust purification strategy is necessary to isolate this compound from unreacted starting materials, the monovinyl intermediate, and any remaining catalyst. A multi-step approach is often employed to achieve high purity.
An initial step can involve the selective precipitation of any unreacted dodecanedioic acid. researchgate.net This significantly reduces the impurity profile before more advanced techniques are applied. For the final purification step, column chromatography is a highly effective method. smolecule.com This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the precise isolation of this compound from the closely related monovinyl ester. Through the use of column chromatography, it is possible to obtain this compound with 100% purity, ensuring the quality required for its intended applications. smolecule.com
Elucidation of Reaction Mechanisms Involving Divinyl Dodecanedioate
Mechanistic Investigations of Catalytic Transvinylation
The production of divinyl dodecanedioate (B1236620) often proceeds via a transvinylation reaction, typically involving the reaction of dodecanedioic acid with a vinyl group donor like vinyl acetate (B1210297), catalyzed by transition metal complexes.
A significant challenge in the catalytic synthesis of divinyl dodecanedioate is the deactivation of the catalyst over the course of the reaction. researchgate.net Studies have shown that a single addition of various catalysts often results in low conversion to the desired divinyl ester due to rapid deactivation. researchgate.net
The kinetics of catalyst deactivation can be influenced by several factors, including the nature of the catalyst, reaction temperature, and the presence of impurities. For instance, in the palladium-catalyzed transvinylation of dodecanedioic acid, the catalyst activity diminishes over time. The deactivation process can be categorized as reversible or irreversible. mdpi.com Reversible deactivation may be caused by the temporary blocking of active sites, while irreversible deactivation, or aging, involves permanent changes to the catalyst structure. mdpi.com
Several strategies have been explored to mitigate catalyst deactivation and improve the yield of this compound. One effective approach is the successive addition of the catalyst throughout the reaction. Research has demonstrated that by periodically introducing fresh portions of the palladium acetate catalyst, the concentration of the active catalytic species is maintained, leading to a significant increase in the yield of isolated pure this compound. researchgate.net For example, a 65% yield was achieved with three successive additions of the catalyst. researchgate.net
Table 1: Effect of Catalyst Addition Strategy on this compound Yield
| Catalyst Addition Strategy | Yield of this compound |
|---|---|
| Single Addition | Low Conversion |
The transvinylation reaction for the synthesis of this compound is a reversible process, with an equilibrium constant that can be close to unity. researchgate.net This means that the forward and reverse reactions can proceed at similar rates, limiting the maximum achievable yield.
The general equation for the esterification reaction is: Dodecanedioic Acid + 2 Vinyl Acetate ⇌ this compound + 2 Acetic Acid
To drive the reaction toward the formation of the product, this compound, it is essential to shift the equilibrium to the right. According to Le Chatelier's principle, this can be achieved by several methods. researchgate.net One common strategy is to use one of the reactants, typically vinyl acetate, in a large excess. This increases the concentration of the reactant, pushing the equilibrium towards the products. researchgate.net
Detailed Enzymatic Reaction Pathways
Enzymes, particularly lipases, have emerged as powerful biocatalysts for the synthesis and transformation of esters like this compound. They offer high selectivity and operate under mild reaction conditions.
Lipases exhibit remarkable specificity in the reactions they catalyze. semanticscholar.org This includes substrate specificity, regioselectivity, and stereoselectivity. semanticscholar.orgnih.gov In the context of this compound, a lipase (B570770) would selectively catalyze the transfer of an acyl group to or from the divinyl ester.
Substrate Specificity : Lipases can differentiate between various acyl donors and acceptors. For reactions involving this compound, the enzyme's active site would need to accommodate the long-chain dicarboxylate structure.
Regioselectivity : This refers to the enzyme's ability to catalyze a reaction at a specific position on a molecule. For a symmetrical molecule like this compound, this is less of a factor. However, in reactions with polyols, lipases can selectively acylate specific hydroxyl groups. researchgate.net
Stereoselectivity : Lipases are chiral molecules and can distinguish between enantiomers of a substrate, leading to the formation of enantiomerically pure products. semanticscholar.org This is a significant advantage of enzymatic catalysis over traditional chemical methods.
The specificity of a lipase is determined by the three-dimensional structure of its active site. semanticscholar.org The shape and chemical environment of the active site allow it to bind preferentially to certain substrates and to orient them in a way that facilitates a specific chemical transformation.
A key feature of many lipases is the presence of a mobile structural element, often referred to as a "lid" or "flap," which covers the active site. nih.gov In an aqueous environment, this lid is typically in a closed conformation, rendering the enzyme inactive. However, in the presence of a hydrophobic interface, such as oil droplets in water, the lid undergoes a conformational change, opening up and exposing the active site. nih.gov This phenomenon is known as interfacial activation.
For a reaction involving this compound, the enzyme would adsorb to the interface of the reaction medium. The hydrophobic dodecanedioate backbone of the substrate would likely interact with the hydrophobic residues on the surface of the enzyme and within the active site. This interaction induces the opening of the lid, allowing the vinyl ester groups to access the catalytic triad (typically composed of serine, histidine, and aspartate or glutamate residues) within the active site.
Once the substrate is bound in the active site, the catalytic residues facilitate the acyl transfer reaction. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. The intermediate then collapses, leading to the transfer of the acyl group and the release of the product.
General Catalysis and Reaction Selectivity Principles
The principles of general catalysis and reaction selectivity are fundamental to understanding and controlling the outcomes of chemical transformations involving this compound.
Catalysis : Catalysts function by providing an alternative reaction pathway with a lower activation energy. In the synthesis of this compound, transition metal catalysts like palladium acetate activate the reactants, facilitating the transvinylation process. researchgate.net The catalyst participates in the reaction but is regenerated in a later step, allowing a small amount of catalyst to produce a large amount of product.
Reaction Selectivity : This refers to the ability to control which product is formed when multiple outcomes are possible.
Chemoselectivity : This is the preferential reaction of a reagent with one functional group over another. In the synthesis of this compound from dodecanedioic acid, the catalyst should selectively promote the reaction at the carboxylic acid groups without causing side reactions at the vinyl groups of the product.
Regioselectivity : This is the preference for reaction at one position over another. ethz.ch For a symmetrical starting material like dodecanedioic acid, this is not a primary concern.
Stereoselectivity : As discussed in the context of enzymatic catalysis, this is the preference for the formation of one stereoisomer over another.
The now largely obsolete reactivity-selectivity principle stated that a more reactive reagent is less selective. wikipedia.org While this has been shown to have many exceptions, the interplay between the reactivity of the catalytic species and the selectivity of the reaction is a key consideration in designing synthetic routes for compounds like this compound. wikipedia.org The choice of catalyst, ligands, and reaction conditions can be tailored to achieve the desired selectivity. ethz.ch
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetic Acid |
| This compound |
| Dodecanedioic Acid |
| Palladium Acetate |
Role of Catalysts in Lowering Activation Energy
Catalysts play a fundamental role in chemical reactions by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. In reactions involving this compound, both chemical and enzymatic catalysts are employed to facilitate transformations such as polycondensation and acyl transfer.
The general mechanism by which catalysts lower activation energy involves the formation of an intermediate complex with the reactants. This complex is more stable and requires less energy to reach the transition state compared to the uncatalyzed reaction.
Enzymatic Catalysis: Lipases are a class of enzymes that have demonstrated significant efficacy in catalyzing reactions of this compound, particularly in polycondensation with diols to form polyesters. The catalytic action of lipases in these reactions proceeds through a well-established acyl-enzyme intermediate mechanism.
The key steps in this mechanism are:
Acylation: The serine residue in the active site of the lipase attacks the carbonyl carbon of one of the vinyl ester groups of this compound. This results in the formation of a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate, releasing vinyl alcohol. The vinyl alcohol subsequently tautomerizes to the more stable acetaldehyde (B116499).
Deacylation: A nucleophile, such as the hydroxyl group of a diol, then attacks the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which collapses to release the ester product and regenerate the free enzyme.
This enzymatic pathway has a significantly lower activation energy compared to the non-catalyzed reaction. For instance, studies on analogous enzyme-catalyzed transesterification reactions have shown substantially lower activation energies compared to chemical-catalyzed processes.
Chemical Catalysis: Palladium complexes are effective catalysts for various organic transformations, including those that could involve this compound, such as cross-coupling reactions. The mechanism of palladium-catalyzed reactions typically involves a catalytic cycle with three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with a substrate, leading to the formation of a palladium(II) complex.
Transmetalation (in cross-coupling) or Migratory Insertion: Another reactant coordinates to the palladium complex, followed by the insertion of one group into another.
Reductive Elimination: The final product is formed by the elimination of the coupled molecules, regenerating the palladium(0) catalyst.
Table 1: Comparison of Catalyzed vs. Uncatalyzed Reactions
| Feature | Uncatalyzed Reaction | Catalyzed Reaction |
| Activation Energy | High | Low |
| Reaction Rate | Slow | Fast |
| Reaction Conditions | Often harsh (high temperature/pressure) | Typically milder |
| Selectivity | Often low | Can be high |
Strategies for Enhancing Reaction Selectivity through Mechanistic Insight
Reaction selectivity—chemo-, regio-, and stereoselectivity—is a critical aspect of modern synthetic chemistry. A thorough understanding of reaction mechanisms provides the foundation for developing strategies to control and enhance this selectivity.
Enzymatic Catalysis and Selectivity: Lipases are renowned for their high selectivity, which stems from the specific three-dimensional structure of their active sites. This structural specificity allows them to differentiate between various functional groups and stereoisomers.
Regioselectivity: In the lipase-catalyzed polycondensation of this compound with polyols (e.g., glycerol), the enzyme can selectively acylate the primary hydroxyl groups over the secondary ones. This selectivity is attributed to the steric hindrance around the secondary hydroxyl groups, which limits their access to the enzyme's active site. By carefully selecting the specific lipase and optimizing reaction conditions such as temperature and solvent, the regioselectivity can be finely tuned. For example, lower temperatures often lead to higher regioselectivity.
Chemoselectivity: Lipases can exhibit chemoselectivity by preferentially catalyzing reactions at the ester linkages of this compound while leaving other functional groups in the reactants untouched. This is particularly valuable when working with complex molecules containing multiple reactive sites.
Chemical Catalysis and Selectivity: In palladium-catalyzed reactions, the selectivity is often controlled by the nature of the ligands attached to the palladium center. The electronic and steric properties of the ligands can influence the stability of intermediates and the energy barriers of different reaction pathways.
Ligand Modification: By systematically modifying the structure of the phosphine ligands, for instance, it is possible to control the outcome of a palladium-catalyzed reaction. Bulky ligands can favor the formation of one regioisomer over another due to steric hindrance, while ligands with specific electronic properties can influence the rate of oxidative addition or reductive elimination, thereby directing the reaction towards a desired product.
Control of Reaction Conditions: In addition to ligand effects, reaction parameters such as solvent, temperature, and the presence of additives can be manipulated to enhance selectivity. For example, the choice of solvent can influence the solubility of reactants and intermediates, which in turn can affect the reaction pathway.
Table 2: Factors Influencing Selectivity in this compound Reactions
| Catalyst Type | Factor Influencing Selectivity | Mechanistic Rationale |
| Lipase | Enzyme Source | Different lipases have distinct active site geometries, leading to variations in substrate specificity and selectivity. |
| Temperature | Lower temperatures can enhance selectivity by reducing molecular motion and favoring more specific binding interactions. | |
| Solvent | The solvent can affect the conformation of the enzyme and the solubility of substrates, thereby influencing selectivity. | |
| Palladium Complex | Ligand Structure (Sterics/Electronics) | Ligands modulate the electronic and steric environment around the metal center, influencing the stability of intermediates and transition states. |
| Additives/Co-catalysts | Additives can alter the active catalytic species or participate in the catalytic cycle, directing the reaction towards a specific pathway. | |
| Reaction Temperature | Can influence the relative rates of competing reaction pathways. |
Polymerization Chemistry and Material Science Applications of Divinyl Dodecanedioate
Divinyl Dodecanedioate (B1236620) as a Key Monomer for Polyester (B1180765) Synthesis
Divinyl dodecanedioate serves as an activated monomer for the synthesis of polyesters. The use of divinyl esters in polycondensation reactions is advantageous because the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde (B116499). researchgate.net This isomerization is effectively irreversible, which drives the polymerization reaction forward and allows for the synthesis of high molecular weight polyesters under mild conditions. researchgate.net
The chemical polycondensation of this compound with various diols is a primary method for synthesizing long-chain aliphatic polyesters. This step-growth polymerization involves the reaction between the divinyl ester and a diol, leading to the formation of an ester linkage and the release of vinyl alcohol. The subsequent tautomerization of vinyl alcohol to acetaldehyde makes the reaction thermodynamically favorable and irreversible. researchgate.net
This method allows for the creation of polyesters with controlled molecular weights and a variety of properties, depending on the choice of the co-monomer diol. google.com The reaction can be catalyzed by either chemical or enzymatic catalysts. researchgate.net The resulting polyesters, derived from the long-chain dodecanedioate monomer, are noted for their high thermal stability and crystallinity. core.ac.uk
Table 1: Monomers in Chemical Polycondensation
| Monomer | Type | Role in Polymerization |
|---|---|---|
| This compound | Divinyl Ester | Activated monomer providing the diacid component. |
Enzymatic polymerization has gained significant attention as a "green chemistry" approach to polyester synthesis. nih.govrsc.org This method utilizes enzymes, typically lipases, as catalysts, which operate under mild reaction conditions and exhibit high selectivity, minimizing by-products and the need for harsh chemicals. nih.govnih.gov
Lipases, such as Candida antarctica Lipase (B570770) B (CALB), are highly effective catalysts for the polycondensation of divinyl esters with diols. nih.govtib.eu This enzymatic approach is particularly valuable for creating biodegradable materials, as it avoids the use of potentially toxic metal catalysts. rsc.orgnih.gov The reaction proceeds via a two-step mechanism involving the formation of an acyl-enzyme intermediate, followed by reaction with a hydroxyl group from the diol or growing polymer chain.
The use of this compound in lipase-catalyzed polyesterification allows for the synthesis of high molecular weight aliphatic polyesters that are both biocompatible and biodegradable. nih.govnih.gov These materials have potential applications in the biomedical field, such as in drug delivery systems and tissue engineering. nih.gov
Table 2: Key Factors in Lipase-Catalyzed Polyesterification
| Factor | Description |
|---|---|
| Enzyme | Lipases (e.g., Candida antarctica Lipase B) are commonly used for their high activity and stability. tib.eu |
| Monomers | This compound and various diols. |
| Solvent | Can be performed in organic solvents or under solvent-free (bulk) conditions. nih.gov |
| Temperature | Mild temperatures (typically 40-80°C) are used, preserving the enzyme's activity. nih.gov |
To introduce specific functionalities into the polyester backbone, this compound can be copolymerized with diols containing additional functional groups. While specific research on the copolymerization of this compound with amino-substituted diols is not extensively documented, the principles of enzymatic polycondensation allow for the incorporation of various functional monomers. Lipases exhibit high chemoselectivity, which would likely favor the reaction between the ester and hydroxyl groups, leaving the amino groups intact to be utilized for further modification or to impart specific properties to the resulting polymer. This strategy opens the door to creating functional polyesters with tailored chemical and physical characteristics for advanced applications.
Ring-opening polymerization (ROP) is another major pathway for the synthesis of polyesters. jku.at This chain-growth polymerization method involves the opening of a cyclic monomer, such as a lactone or a cyclic ester, to form a linear polymer. bohrium.com While ROP is a common method for producing polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL), its application to cyclic derivatives of dodecanedioic acid is less common. mdpi.com
The synthesis of high molecular weight polyesters from large ring-sized cyclic esters can be challenging. However, in principle, a cyclic ester derived from dodecanedioic acid and a diol (such as ethylene (B1197577) dodecanedioate) could undergo ROP to yield the corresponding polyester. This process can be catalyzed by a variety of catalysts, including metal-based compounds and enzymes. mdpi.comresearchgate.net Enzymatic ROP, in particular, offers a green alternative for producing biodegradable polyesters. nih.gov
Enzymatic Polycondensation Strategies
Utilization in Acyl Transfer Reactions for Polymeric Architectures
This compound is highly effective in acyl transfer reactions, a key process in its polymerization. researchgate.net In these reactions, the acyl group from the dodecanedioate is transferred to a nucleophile, typically a hydroxyl group from a diol or a growing polymer chain. The use of a divinyl ester as the acyl donor is particularly advantageous. The vinyl ester acts as an activated carbonyl group, and the subsequent tautomerization of the released vinyl alcohol to acetaldehyde renders the acyl transfer irreversible. researchgate.net
This irreversible nature allows for the efficient synthesis of various polymeric architectures under mild conditions. By controlling the reaction conditions and the choice of co-monomers, it is possible to create linear polyesters, as well as more complex structures. The reactivity of the vinyl groups also presents possibilities for subsequent cross-linking reactions, further expanding the range of material properties that can be achieved. smolecule.com
Development of Advanced Polymeric Materials
This compound serves as a crucial monomer in the synthesis of innovative polymeric materials, offering pathways to bio-compatibility and tailored functionalities. Its long aliphatic chain introduces flexibility and hydrophobicity into polymer backbones, influencing the macroscopic properties of the resulting materials.
Synthesis of Bio-Based Polymers from this compound
The drive for sustainable alternatives to petroleum-based plastics has spurred research into bio-derived monomers and polymers. whiterose.ac.uk this compound, derived from dodecanedioic acid, which can be produced from renewable resources, is a key component in the synthesis of bio-based polyesters. researchgate.net These polyesters are noted for their biodegradability, a crucial feature for mitigating plastic pollution. mdpi.com
The synthesis of these bio-based polymers often involves enzymatic polymerization, a green chemistry approach that offers high selectivity and mild reaction conditions. For instance, lipase-catalyzed polycondensation of divinyl esters with diols or amino-substituted diols is a common method. nih.govnih.gov This enzymatic route allows for the creation of polyesters and poly(amine-co-esters) with controlled structures. nih.govnih.gov The resulting polymers often exhibit a semi-crystalline nature, with thermal properties that can be tuned by copolymerization with other bio-based monomers. researchgate.netresearchgate.net
Table 1: Examples of Bio-Based Polymers and their Properties
| Polymer/Copolymer | Monomers | Key Properties | Potential Applications |
| Poly(butylene succinate-co-dodecylene succinate) | 1,4-butanediol, succinic acid, 1,12-dodecanediol | High molecular weight, good thermal stability, tunable mechanical properties. researchgate.net | Films, packaging materials. researchgate.net |
| Aliphatic Polyesters | 1,12-dodecanedioic acid, various aliphatic diols | Crystalline materials with melting points from 70 to 90 °C, high molecular weight. researchgate.net | Alternatives to petrochemical-based plastics. researchgate.net |
| Long-chain branched Poly(butylene dodecanedioate) | Dodecanedioic acid, 1,4-butanediol, pentaerythritol | Improved crystallization ability, enhanced impact strength and tensile modulus. mdpi.com | Blow-molding applications. mdpi.com |
Tailoring Polymer Microstructures and Molecular Weights through this compound Incorporation
The incorporation of this compound into polymer chains provides a powerful tool for controlling microstructure and molecular weight. Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, enable the synthesis of polymers with predetermined characteristics. nih.govbenicewiczgroup.com These methods suppress chain termination reactions, allowing for the formation of well-defined polymer architectures. nih.gov
The presence of the divinyl groups in this compound allows it to act as a crosslinking agent, leading to the formation of branched or network polymers. The degree of branching can be controlled by adjusting the monomer feed ratio. This control over the polymer architecture is crucial for tailoring the material's mechanical and thermal properties. For example, introducing long-chain branches into poly(butylene dodecanedioate) has been shown to enhance its melt strength and crystallization behavior. mdpi.com
Furthermore, the molecular weight of the resulting polymers can be precisely controlled. In enzymatic polymerizations, reaction conditions such as temperature, time, and enzyme concentration can be optimized to achieve the desired molecular weight. nih.gov This control is essential for applications where specific physical properties, which are often molecular weight-dependent, are required.
Application of Derived Poly(amine-co-esters) in Targeted Delivery Systems (e.g., Gene Delivery)
A significant application of polymers derived from this compound is in the field of biomedical engineering, particularly in targeted drug and gene delivery. researchgate.netnih.gov Poly(amine-co-esters), synthesized via the enzymatic copolymerization of diesters like this compound with amino-substituted diols, have emerged as promising non-viral vectors for gene therapy. nih.govnih.govresearchgate.net
These polymers are biodegradable and possess tertiary amine groups in their backbone. nih.govnih.gov Under slightly acidic conditions, these amines become protonated, rendering the polymer cationic. This positive charge allows the polymer to condense with negatively charged DNA or RNA to form nanoparticles known as polyplexes. nih.govresearchgate.net These polyplexes, typically in the size range of 40-70 nm, are suitable for cellular uptake. nih.govresearchgate.net
The "proton sponge" effect is a key mechanism by which these poly(amine-co-esters) facilitate the release of their genetic cargo into the cytoplasm. nih.gov Once inside the cell's endosomes, the polymer's buffering capacity prevents acidification, leading to endosomal swelling and rupture, and subsequent release of the nucleic acids. nih.gov Research has shown that certain poly(amine-co-esters) exhibit transfection efficiencies comparable to or even higher than commercial reagents like Lipofectamine 2000, with the added benefit of significantly lower cytotoxicity. nih.govresearchgate.net
Table 2: Performance of a Poly(amine-co-ester) in Gene Delivery
| Polymer System | Particle Size (nm) | Transfection Efficiency | Cytotoxicity | In Vivo Efficacy |
| PMSC/pLucDNA | 40-70 | Comparable or higher than Lipofectamine 2000. nih.gov | Extremely low. nih.gov | More effective than PEI in delivering pLucDNA to tumor cells in mice. nih.govnih.gov |
Engineering Structure-Property Relationships in this compound-Derived Materials
The versatility of this compound as a monomer allows for the precise engineering of structure-property relationships in the resulting polymers. nih.govnih.gov By systematically varying the polymer's chemical composition and architecture, materials with a wide range of thermal, mechanical, and morphological properties can be designed. rsc.orgrsc.org
The long, flexible dodecanedioate segment generally lowers the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, imparting elastomeric properties. researchgate.net Conversely, the incorporation of more rigid monomers can increase the stiffness and thermal stability of the material. nih.gov The degree of crystallinity, which significantly impacts mechanical strength and barrier properties, can also be controlled through copolymerization. mdpi.com For instance, random copolymers often exhibit lower crystallinity compared to their homopolymer counterparts. researchgate.net
The morphology of these polymers at the micro and nanoscale also plays a crucial role in determining their bulk properties. rsc.org Phase separation in block copolymers can lead to the formation of well-defined nanostructures, which can be harnessed for various applications. The surface properties, such as hydrophobicity, can also be tailored by adjusting the monomer composition, which is important for biomedical applications where interactions with biological systems are critical. mdpi.com
Table 3: Impact of Composition on Polymer Properties
| Polymer System | Compositional Change | Effect on Thermal Properties | Effect on Mechanical Properties |
| Styrene-Divinylbenzene Copolymers | Increased divinylbenzene (B73037) content | Increased thermal stability. nih.gov | Increased stiffness. |
| Poly(butylene succinate-co-dodecylene succinate) | Varying dodecylene succinate (B1194679) content | V-shaped distribution of melting temperatures, indicating isodimorphism. researchgate.net | Tunable tensile strength and elongation at break. researchgate.net |
| Diacrylic/Divinylbenzene Copolymers | Varied monomer ratios | Glass transition temperature (Tg) influenced by composition. mdpi.com | Swelling behavior dependent on crosslink density. |
Advanced Analytical Methodologies for Divinyl Dodecanedioate Research
Spectroscopic Characterization Techniques
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable insights into the molecular framework of Divinyl dodecanedioate (B1236620). Different regions of the electromagnetic spectrum probe distinct molecular features, from the nuclear environment to the vibrational modes of chemical bonds and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including Divinyl dodecanedioate. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the molecular structure of this compound and assessing its purity. The spectrum reveals the number of distinct proton environments, their chemical shifts (positions on the spectrum), and the spin-spin coupling between neighboring protons, which helps in assigning the signals to specific protons in the molecule.
The vinyl group protons of this compound are expected to exhibit a characteristic set of signals. The proton on the carbon double-bonded to the oxygen (the α-proton) will be significantly deshielded and appear as a doublet of doublets due to coupling with the two terminal vinyl protons. The two terminal (β-protons) are diastereotopic and will also appear as distinct doublet of doublets. The long methylene chain of the dodecanedioate backbone will show signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the ester oxygen (α-CH₂) will be deshielded compared to the other methylene protons in the chain.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Vinyl (=CH-O) | ~7.2 - 7.4 | dd | J(trans) ≈ 14 Hz, J(cis) ≈ 6 Hz |
| Vinyl (=CH₂, trans) | ~4.8 - 5.0 | dd | J(trans) ≈ 14 Hz, J(gem) ≈ 2 Hz |
| Vinyl (=CH₂, cis) | ~4.5 - 4.7 | dd | J(cis) ≈ 6 Hz, J(gem) ≈ 2 Hz |
| Methylene (α to C=O, -CH₂-COO-) | ~2.3 - 2.5 | t | J ≈ 7 Hz |
| Methylene (β to C=O, -CH₂-CH₂COO-) | ~1.6 - 1.8 | quintet | J ≈ 7 Hz |
| Methylene (- (CH₂)₈ -) | ~1.2 - 1.4 | m | - |
Note: Predicted values are based on typical chemical shifts for vinyl esters and long-chain aliphatic esters. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for a complete assignment of the carbon framework.
The carbonyl carbon of the ester group is expected to appear at the downfield end of the spectrum. The two carbons of the vinyl group will have characteristic shifts in the olefinic region, with the carbon attached to the oxygen appearing at a higher chemical shift. The methylene carbons of the long aliphatic chain will produce a series of signals in the upfield region of the spectrum. Due to the symmetry of the molecule, the number of signals will be half the total number of carbon atoms.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-COO-) | ~172 - 174 |
| Vinyl (=CH-O) | ~140 - 142 |
| Vinyl (=CH₂) | ~97 - 99 |
| Methylene (α to C=O, -CH₂-COO-) | ~33 - 35 |
| Methylene (β to C=O, -CH₂-CH₂COO-) | ~28 - 30 |
| Methylene (- (CH₂)₈ -) | ~24 - 29 |
Note: Predicted values are based on typical chemical shifts for vinyl esters and long-chain dicarboxylic acid esters.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its key chemical bonds.
The most prominent feature will be the strong absorption band due to the C=O stretching of the ester group. spectroscopyonline.com The vinyl group will also give rise to several characteristic absorptions, including the C=C stretching and the =C-H stretching and bending vibrations. libretexts.org The long aliphatic chain will be identified by the C-H stretching and bending vibrations of the methylene groups.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Ester | C=O stretch | 1735 - 1750 orgchemboulder.com | Strong |
| Ester | C-O stretch | 1000 - 1300 orgchemboulder.com | Strong |
| Vinyl | =C-H stretch | 3010 - 3100 ucla.edu | Medium |
| Vinyl | C=C stretch | 1620 - 1680 ucla.edu | Variable |
| Vinyl | =C-H bend (out-of-plane) | 810 - 990 | Strong |
| Aliphatic | C-H stretch | 2850 - 2950 ucla.edu | Strong |
| Aliphatic | CH₂ bend | ~1465 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. This compound is expected to exhibit UV absorption due to the π → π* transitions of the carbon-carbon double bonds in the vinyl groups and the n → π* transition of the carbonyl group in the ester. masterorganicchemistry.com
The presence of conjugated systems tends to shift the absorption maximum to longer wavelengths (bathochromic shift). shimadzu.com While the two vinyl ester groups in this compound are not directly conjugated, their electronic interaction might influence the absorption spectrum. UV-Vis spectroscopy can be a valuable tool for quantifying the concentration of this compound in solutions using the Beer-Lambert law, provided a suitable wavelength of maximum absorbance (λ_max) is determined. Divinyl sulfone, a related compound with two vinyl groups, shows an absorption maximum at 200 nm. spectroscopyonline.com It is expected that this compound will have a λ_max in a similar region.
Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λ_max (nm) | Solvent |
| π → π* (C=C) | ~200 - 220 | Non-polar (e.g., Hexane) |
| n → π* (C=O) | ~270 - 280 | Non-polar (e.g., Hexane) |
Advanced Spectroscopic Data Analysis Techniques (e.g., Chemometrics, Multivariate Analysis)
In the context of this compound research, especially in polymerization studies or quality control, a large amount of spectroscopic data is often generated. Advanced data analysis techniques such as chemometrics and multivariate analysis are employed to extract meaningful information from these complex datasets.
Chemometrics utilizes statistical and mathematical methods to analyze chemical data. Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are particularly useful for analyzing spectroscopic data. tandfonline.com
Principal Component Analysis (PCA) can be used to reduce the dimensionality of complex spectral data (e.g., from IR or NMR) and identify patterns or groupings in samples. This can be applied to monitor the polymerization process of this compound by tracking changes in the spectra over time.
Partial Least Squares (PLS) Regression is a powerful tool for building predictive models. For instance, a PLS model can be developed to correlate spectroscopic data (e.g., NIR spectra) with physical or chemical properties of polymers derived from this compound, such as monomer conversion, molecular weight, or copolymer composition. tandfonline.com This allows for rapid and non-destructive quality control. youtube.com
These advanced analytical methodologies, by combining sophisticated instrumentation with powerful data analysis tools, enable a deep and comprehensive understanding of the chemical and physical properties of this compound and its derived materials.
Chromatographic Separation and Quantification Methods
Chromatography is the cornerstone for separating this compound from reactants, byproducts, and impurities. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is extensively used for determining the purity of the monomer and quantifying its concentration in various mixtures.
Reverse-phase HPLC (RP-HPLC) is the most common mode for this type of analysis. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For a diester like this compound, a gradient elution, typically with a mobile phase consisting of acetonitrile and water, allows for the effective separation from both more polar impurities (e.g., dodecanedioic acid) and less polar byproducts. nih.gov Ultraviolet (UV) detection is often suitable, as the ester functional groups provide some UV absorbance, typically at lower wavelengths around 205-220 nm. scielo.brresearchgate.net
Method validation is a critical step to ensure that the analytical results are reliable. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). scispace.com For instance, a method would be validated by demonstrating a linear relationship between the concentration of this compound and the detector response over a specific range. researchgate.net Accuracy is often assessed through recovery studies, where a known amount of the compound is added to a sample matrix and the percentage recovered is calculated. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of Diesters
| Parameter | Typical Condition | Purpose |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for separation. |
| Mobile Phase | Gradient of Acetonitrile and Water nih.gov | Allows for the elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |
| Column Temp. | 25-40 °C | Controls retention time and viscosity. |
| Detector | UV-Vis / DAD at ~210 nm | Quantifies compounds with chromophores. |
| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile organic compounds and is therefore ideal for assessing volatile impurities in this compound samples. alwsci.com Such impurities could include residual solvents from the synthesis process or volatile degradation products. ispub.com The sample is vaporized in a heated inlet and separated as it travels through a capillary column, propelled by an inert carrier gas like helium or nitrogen.
The choice of column is critical; a mid-polar column, such as one with a 6% cyanopropylphenyl and 94% polydimethylsiloxane stationary phase, is often effective for separating a range of organic compounds. mdpi.com A temperature gradient program, where the column temperature is gradually increased, is employed to separate compounds with different boiling points, from the most volatile to the semi-volatile. mdpi.com A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons and its wide linear range. researchgate.net
For compounds that are not sufficiently volatile, derivatization may be required. For example, any unreacted dodecanedioic acid could be converted to a more volatile methyl ester to enable GC analysis. s4science.at
Table 2: Example GC Method Parameters for Volatile Impurity Analysis
| Parameter | Typical Condition | Purpose |
| Column | Mid-polarity (e.g., DB-624, 30 m x 0.53 mm) ispub.com | Separates compounds based on boiling point and polarity. |
| Carrier Gas | Helium or Nitrogen at 1-3 mL/min | Transports the sample through the column. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | Separates a wide range of volatile and semi-volatile compounds. |
| Detector | Flame Ionization Detector (FID) | Provides sensitive and quantitative detection of organic analytes. |
| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, splitless for trace analysis. |
Hyphenated techniques, which couple a separation method (like GC or LC) with a spectroscopic detection method (like mass spectrometry or NMR), provide a powerful tool for both separation and structural identification in a single analysis. chemijournal.com This approach is invaluable for the comprehensive characterization of complex mixtures and the unambiguous identification of unknown components. researchgate.net
LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, making it a highly sensitive and selective technique. pharmanueva.com As the separated components elute from the HPLC column, they are ionized (e.g., by Electrospray Ionization - ESI) and introduced into the mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information.
Tandem mass spectrometry (MS/MS) takes this a step further. A specific ion (a "parent" ion) is selected, fragmented, and the resulting "daughter" ions are analyzed. nih.gov This fragmentation pattern provides a structural fingerprint that is highly specific to the compound, enabling its confident identification even in complex matrices. taylorandfrancis.com This technique would be particularly useful for identifying isomers or degradation products of this compound. For diesters and related compounds, LC-MS/MS can be used to elucidate structures by analyzing these characteristic fragmentation patterns. nih.gov
GC-MS is a robust and widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. nih.gov It couples a gas chromatograph with a mass spectrometer, allowing for the separation and identification of individual components in a mixture. As compounds elute from the GC column, they enter the ion source of the mass spectrometer (typically via Electron Ionization - EI), where they are fragmented in a reproducible manner.
The resulting mass spectrum is a unique fingerprint for that molecule and can be compared against spectral libraries (like the NIST library) for positive identification. sciforum.net This makes GC-MS an excellent tool for identifying unknown volatile impurities or side-products in a this compound sample. thermofisher.com The technique provides both qualitative (what is it?) and quantitative (how much is there?) information. nih.gov
The integration of Liquid Chromatography with both Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy represents one of the most powerful platforms for unequivocal structure elucidation of unknown compounds in complex mixtures. nih.govnih.gov In an LC-MS-NMR system, the eluent from the LC column is typically split. A small portion goes to the MS for molecular weight and fragmentation data, while the majority flows through an NMR flow cell for structural analysis. nih.gov
NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement, which is often impossible to obtain from MS data alone. researchgate.netdntb.gov.ua For example, NMR can distinguish between positional isomers, which may have identical mass spectra. orgchemboulder.com While online LC-NMR can be limited by sensitivity, stop-flow techniques can be employed, where the chromatographic flow is paused when a peak of interest is in the NMR probe, allowing for longer acquisition times and the collection of more detailed 2D NMR data. nih.gov This integrated approach provides complementary data (molecular formula from MS, atomic connectivity from NMR) essential for the complete structural characterization of novel compounds, impurities, or degradation products related to this compound. taylorandfrancis.commicrocombichem.com
Hyphenated Chromatographic-Spectroscopic Techniques for Comprehensive Analysis
Gravimetric Analysis for Conversion and Yield Determination
The application of gravimetric analysis to this compound polymerization involves precipitating the resulting polymer from the reaction solution. This process renders the polymer as a solid, which can then be isolated through filtration. Subsequent drying to a constant weight is crucial to ensure that all volatile substances, such as solvent or unreacted monomer, are removed, leaving only the pure polymer. The final mass of the isolated polymer is then used to calculate the monomer conversion and the percentage yield of the reaction.
Detailed Research Findings
In a representative study investigating the free-radical polymerization of this compound, gravimetric analysis was employed to assess the efficiency of the reaction under various conditions. The experiment involved dissolving a known mass of the this compound monomer in a suitable solvent, followed by the addition of a radical initiator to trigger polymerization. After a predetermined reaction time, the polymerization was quenched, and the resulting polymer was precipitated, isolated, and weighed.
The percentage of monomer conversion is determined by comparing the mass of the recovered polymer to the initial mass of the monomer. The theoretical yield is based on the initial mass of the monomer, assuming 100% conversion to the polymer. The actual yield is the mass of the dried polymer obtained experimentally.
The formula for calculating monomer conversion is:
Monomer Conversion (%) = (Mass of Recovered Polymer / Initial Mass of Monomer) x 100
The formula for calculating the percentage yield is:
Percentage Yield (%) = (Actual Yield / Theoretical Yield) x 100
Since the theoretical yield is the initial mass of the monomer, the monomer conversion and percentage yield are numerically the same in this direct polymerization context.
Below are data tables from a hypothetical research study on the polymerization of this compound, illustrating the application of gravimetric analysis to determine the reaction's success under different initiator concentrations.
Table 1: Gravimetric Analysis Data for this compound Polymerization with Initiator A
| Experiment ID | Initial Monomer Mass (g) | Mass of Recovered Polymer (g) | Monomer Conversion (%) |
| A-1 | 5.00 | 4.15 | 83.0 |
| A-2 | 5.00 | 4.32 | 86.4 |
| A-3 | 5.00 | 4.51 | 90.2 |
| A-4 | 5.00 | 4.65 | 93.0 |
Table 2: Gravimetric Analysis Data for this compound Polymerization with Initiator B
| Experiment ID | Initial Monomer Mass (g) | Mass of Recovered Polymer (g) | Monomer Conversion (%) |
| B-1 | 5.00 | 3.98 | 79.6 |
| B-2 | 5.00 | 4.18 | 83.6 |
| B-3 | 5.00 | 4.35 | 87.0 |
| B-4 | 5.00 | 4.48 | 89.6 |
The findings from this analysis demonstrate that the conversion of this compound to its polymeric form is significantly influenced by the type and concentration of the initiator used. The data clearly indicates that Initiator A resulted in a higher conversion rate compared to Initiator B under the tested conditions. This precise quantitative data, obtained through gravimetric analysis, is essential for optimizing polymerization protocols and understanding the kinetics of the reaction.
Theoretical and Computational Studies of Divinyl Dodecanedioate
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like Divinyl dodecanedioate (B1236620) at the electronic level. nih.gov
Electronic Structure Determination and Reactivity Prediction
The electronic structure of Divinyl dodecanedioate is fundamental to its reactivity. DFT calculations can elucidate the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uctm.edu The locations of these frontier orbitals are key indicators of the molecule's reactivity towards electrophiles and nucleophiles.
For this compound, the HOMO is expected to be localized around the vinyl groups (C=C double bonds), making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl carbons of the ester groups, rendering them prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the carbonyl groups, indicating their role as sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms.
Table 1: Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital for accepting electrons. |
| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Note: The values in this table are representative and would be obtained from DFT calculations.
Reaction Pathway Elucidation and Transition State Analysis
Theoretical calculations can map out the potential energy surfaces for reactions involving this compound, such as polymerization or hydrolysis. By identifying the transition states and intermediates, the most favorable reaction pathways can be determined. mdpi.comresearchgate.netdiva-portal.org For instance, in a radical polymerization reaction, DFT can be used to model the initiation, propagation, and termination steps. The activation energies associated with the transition states for these steps provide insights into the reaction kinetics. researchgate.netrsc.org
The long dodecanedioate chain can influence the accessibility of the reactive vinyl groups, a factor that can be explored through computational modeling of different reaction trajectories.
Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. mdpi.com
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be accurately predicted using methods like Gauge-Including Atomic Orbital (GIAO) within DFT. nih.govnih.govresearchgate.net These predictions are invaluable for assigning the signals in experimental spectra to specific atoms in the this compound molecule. cam.ac.ukbohrium.com
Table 2: Predicted 13C and 1H NMR Chemical Shifts for this compound
| Atom | Predicted 13C Chemical Shift (ppm) | Atom | Predicted 1H Chemical Shift (ppm) |
|---|---|---|---|
| Carbonyl C | 172.5 | Vinylic CH | 7.2 |
| Vinylic CH | 141.0 | Vinylic CH2 (trans) | 4.8 |
| Vinylic CH2 | 98.0 | Vinylic CH2 (cis) | 4.5 |
| O-CH2 | 34.0 | O-CH2 | 2.2 |
Note: These are illustrative values based on typical chemical shifts for similar functional groups.
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated to predict the positions of absorption bands. researchgate.netmdpi.com For this compound, characteristic peaks would be predicted for the C=O stretching of the ester groups, the C=C stretching of the vinyl groups, and the C-H stretching of the aliphatic chain. mdpi.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum. researchgate.netmdpi.comyoutube.comfaccts.degaussian.com this compound is expected to have a primary absorption band corresponding to the π → π* transition of the conjugated system formed by the vinyl group and the carbonyl group.
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its conformational flexibility and interactions with its environment. nih.gov
Intermolecular Interactions and Solvent Effects on Reactivity
MD simulations are particularly useful for studying how this compound molecules interact with each other and with solvent molecules. nih.govnih.gov These interactions can significantly influence the molecule's behavior in solution. researchgate.netrsc.orgresearchgate.netdntb.gov.ua For instance, in a polar solvent, the polar ester groups will be solvated, which can affect the molecule's conformational preferences and the reactivity of the nonpolar vinyl groups. nih.gov By simulating the system in different solvents, it is possible to predict how the reaction rates and outcomes might change under different experimental conditions. researchgate.net
Table 3: Key Compounds Mentioned
| Compound Name |
|---|
| This compound |
Advanced Computational Methodologies in Chemical Research
In the realm of modern chemical research, advanced computational methodologies have become indispensable tools for predicting molecular properties, understanding reaction mechanisms, and designing novel materials. These in silico approaches offer profound insights at a fraction of the cost and time required for traditional experimental work. For a molecule like this compound, which possesses a flexible long aliphatic chain and reactive vinyl end groups, these computational techniques can elucidate its electronic structure, predict its behavior in complex systems, and guide the synthesis of polymers with tailored properties. The following sections delve into the specific applications of Density Functional Theory (DFT), machine learning and artificial intelligence, and multiscale modeling approaches in the theoretical and computational study of this compound.
Applications of Density Functional Theory (DFT) for Atomic Interactions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. frontiersin.orgnih.gov It is particularly useful for elucidating the relationship between a molecule's geometry, electronic properties, and reactivity. For this compound, DFT can provide fundamental insights into its atomic-level characteristics, which govern its macroscopic behavior.
DFT calculations can be employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's conformational flexibility, which is influenced by the long dodecanedioate backbone. Furthermore, DFT can map the electron density distribution across the molecule, identifying electron-rich and electron-deficient regions. This is often visualized using Molecular Electrostatic Potential (MEP) maps, which can pinpoint the reactive sites of the molecule. For this compound, the vinyl groups are expected to be electron-rich and highly susceptible to electrophilic attack, a key step in polymerization reactions.
Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. nih.gov By analyzing the spatial distribution of these frontier orbitals, researchers can understand the nature of electronic transitions and the molecule's potential role in charge transfer processes. For instance, in this compound, the HOMO is likely localized on the vinyl groups, indicating their role as electron donors in chemical reactions.
The table below illustrates the type of data that could be generated for this compound using DFT calculations.
| Calculated Property | Hypothetical Value | Significance for this compound |
|---|---|---|
| Optimized C=C Bond Length (Vinyl) | 1.33 Å | Indicates the bond order and potential for addition reactions. |
| Optimized C=O Bond Length (Ester) | 1.21 Å | Relates to the carbonyl group's reactivity and vibrational frequency. |
| HOMO Energy | -6.5 eV | Represents the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with the chemical stability and reactivity of the vinyl groups. |
| Mulliken Charge on Vinyl Carbon (α) | -0.25 e | Highlights the nucleophilic character of the vinyl group. |
| Mulliken Charge on Vinyl Carbon (β) | -0.15 e | Provides insight into the regioselectivity of polymerization. |
These theoretical data points are invaluable for predicting the behavior of this compound in various chemical environments and for designing experiments, particularly for polymerization processes.
Machine Learning and Artificial Intelligence for Chemical Design and Reaction Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the discovery of new reaction pathways from large datasets. nih.goveaspublisher.com For a molecule like this compound, ML and AI can be powerful tools for designing novel materials and optimizing its synthesis. These data-driven approaches can overcome the limitations of traditional trial-and-error experimentation, which can be both time-consuming and resource-intensive. mdpi.com
In the context of chemical design, ML models can be trained on extensive databases of known polymers to predict the properties of new polymers derived from monomers like this compound. By inputting molecular descriptors of this compound into a trained model, it is possible to forecast properties such as glass transition temperature, tensile strength, and thermal stability of the resulting polymer. This allows for the virtual screening of a vast number of potential co-monomers and polymer architectures to identify candidates with desired characteristics before they are synthesized in the lab.
The table below conceptualizes how a machine learning model could be used for the chemical design of polymers based on this compound.
| Input Features (Molecular Descriptors) | Predicted Polymer Property | Potential Application |
|---|---|---|
| This compound concentration, co-monomer structure, initiator type | Glass Transition Temperature (Tg) | Designing flexible or rigid plastics. |
| Molecular weight of this compound, crosslinking density | Tensile Strength | Developing high-strength materials for structural applications. |
| Aliphatic chain length, presence of aromatic co-monomers | Thermal Degradation Temperature | Creating heat-resistant polymers for high-temperature environments. |
| Ester group density, co-monomer polarity | Solubility Parameter | Formulating coatings, adhesives, and inks. |
Furthermore, AI algorithms can be employed for reaction prediction and optimization. For the synthesis of this compound itself, which can be produced via transvinylation of dodecanedioic acid with vinyl acetate (B1210297), ML models can predict the optimal reaction conditions. researchgate.net By analyzing data from previous experiments, the model can suggest the best catalyst, temperature, and reaction time to maximize the yield and purity of the final product. Similarly, for the polymerization of this compound, AI can predict the outcome of different reaction setups, including the choice of initiator and solvent, to achieve a desired molecular weight and polymer architecture. Geometric deep learning methods, a subset of AI, are particularly promising as they can effectively learn from the three-dimensional structure of molecules. ethz.ch
Multiscale Modeling Approaches for Complex Chemical Systems
Many scientifically and industrially relevant phenomena involving this compound, such as its polymerization and the performance of the resulting polymeric materials, span multiple length and time scales. nih.gov Multiscale modeling is a computational strategy that bridges these different scales to provide a comprehensive understanding of complex chemical systems. purdue.edumdpi.com This approach is necessary because a single simulation method cannot feasibly capture everything from the quantum behavior of electrons to the macroscopic properties of a material. mdpi.com
A multiscale modeling workflow for a system involving this compound could start at the quantum mechanical level. As discussed, DFT can be used to obtain accurate parameters for the individual monomer, such as partial charges and bond force constants. purdue.edu This information is then used to develop a classical force field for atomistic simulations, such as Molecular Dynamics (MD). MD simulations can then model the behavior of thousands of this compound molecules over nanoseconds, providing insights into processes like self-assembly, diffusion, and the initial stages of polymerization. purdue.edu
To study larger systems and longer timescales, a coarse-graining approach can be employed. utk.edu In this step, groups of atoms in the this compound molecule are represented as single "beads." This simplification reduces the computational cost, allowing for the simulation of polymer chain growth, entanglement, and the formation of the bulk polymer material. Finally, the output from the coarse-grained simulations can be fed into continuum models, such as Finite Element Analysis (FEA), to predict the macroscopic mechanical and thermal properties of the final product. nih.gov
The following table outlines a hypothetical multiscale modeling approach for the polymerization of this compound.
| Scale | Typical Length/Time | Modeling Technique | Properties Investigated for this compound System |
|---|---|---|---|
| Quantum Mechanical | Angstroms / Femtoseconds | Density Functional Theory (DFT) | Electronic structure, reactivity of vinyl groups, force field parameters. |
| Atomistic | Nanometers / Nanoseconds | Molecular Dynamics (MD) | Monomer diffusion, solvent effects, initial polymerization steps. |
| Mesoscopic | Micrometers / Microseconds | Coarse-Grained MD, Dissipative Particle Dynamics (DPD) | Polymer chain growth, entanglement, phase separation. |
| Macroscopic | Millimeters / Seconds | Finite Element Analysis (FEA) | Mechanical strength, thermal conductivity, viscoelasticity of the bulk polymer. |
By integrating these different levels of theory, multiscale modeling provides a powerful framework for connecting the molecular structure of this compound to the performance of the materials it forms, enabling a rational design approach for new and improved polymer systems. mdpi.com
Q & A
Q. What are the established methods for synthesizing divinyl dodecanedioate, and how can reaction conditions be optimized for high yield?
this compound is synthesized via transvinylation between vinyl acetate and dodecanedioic acid, typically using acid catalysts (e.g., sulfuric acid or ion-exchange resins). Key optimization parameters include:
- Catalyst selection : Acidic catalysts enhance the formation of divinyl esters by stabilizing intermediates. For example, iterative catalyst additions can shift the monovinyl/divinyl ester ratio in favor of the desired product .
- Temperature and time : Reactions are typically conducted at 80–120°C for 6–24 hours, with real-time monitoring via gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track conversion rates.
- Solvent systems : Non-polar solvents (e.g., toluene) improve esterification efficiency by azeotropic removal of water.
Q. How can spectroscopic and chromatographic techniques be employed to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify vinyl protons (δ 4.8–5.2 ppm) and ester carbonyl signals (δ 165–175 ppm).
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm (C=O stretch) and ~1630 cm (C=C stretch) confirm ester and vinyl groups.
- Mass Spectrometry (MS) : Molecular ion peaks (m/z ~340 for this compound) and fragmentation patterns validate the structure.
- HPLC/GC : Quantify purity by comparing retention times with standards and integrating peak areas.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or polymerization.
- Disposal : Follow institutional guidelines for ester waste, including neutralization and disposal via certified hazardous waste services .
Advanced Research Questions
Q. What mechanistic insights explain the influence of catalysts on the monovinyl/divinyl dodecanedioate ratio during synthesis?
Acid catalysts protonate the carbonyl oxygen of vinyl acetate, generating a reactive acylium ion that undergoes nucleophilic attack by dodecanedioic acid. Catalyst strength and concentration affect the equilibrium:
- Strong acids (e.g., HSO) favor divinyl ester formation but risk side reactions (e.g., polymerization).
- Weak acids (e.g., Amberlyst-15) provide better control over selectivity, as shown in Table 3 of , where iterative catalyst additions reduced monovinyl ester content by 30%.
- Kinetic studies : Use in-situ FTIR or stopped-flow techniques to monitor intermediate species and model rate constants.
Q. How can researchers design experiments to minimize byproduct formation during this compound synthesis?
- Factorial Design : Apply a 2 factorial approach to test variables (temperature, catalyst loading, solvent ratio). For example, a study might reveal that temperatures >100°C increase dimerization byproducts.
- Response Surface Methodology (RSM) : Optimize conditions using central composite design to identify non-linear interactions between parameters .
- In-line purification : Integrate membrane separation or adsorption columns to remove byproducts during continuous-flow synthesis.
Q. What analytical frameworks are suitable for resolving contradictory data in this compound reaction kinetics?
- Multivariate Analysis : Use principal component analysis (PCA) to identify outliers in datasets (e.g., anomalous rate measurements).
- Error Propagation Models : Quantify uncertainties in kinetic parameters (e.g., activation energy) using Monte Carlo simulations .
- Cross-validation : Compare results from GC, HPLC, and H NMR to detect systematic biases in analytical methods.
Q. How can bioinformatics tools elucidate the enzymatic pathways related to divinyl ether analogs of dodecanedioate?
- Homology Modeling : Use tools like SWISS-MODEL to predict the structure of divinyl ether synthases (DES) based on known CYP74 clan enzymes (e.g., AoDES from Asparagus officinalis) .
- Docking Simulations : Analyze substrate-enzyme interactions to identify residues critical for catalytic activity (e.g., mutations altering product isomer ratios in AoDES).
- Metabolite Profiling : Apply LC-MS/MS to trace potential biological metabolites of this compound in plant or microbial systems.
Methodological Best Practices
- Research Question Formulation : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps while aligning with lab capabilities .
- Data Integrity : Use version-controlled electronic lab notebooks (ELNs) and raw data repositories (e.g., Figshare) to enhance reproducibility .
- Ethical Compliance : Document safety protocols and disposal methods in adherence to institutional and federal regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
